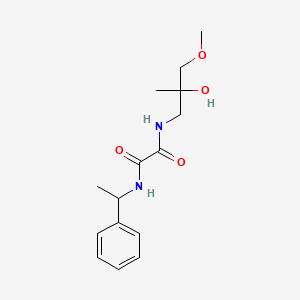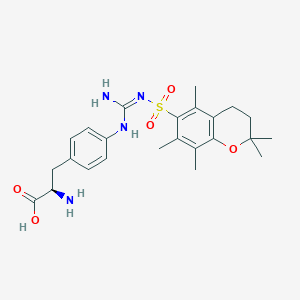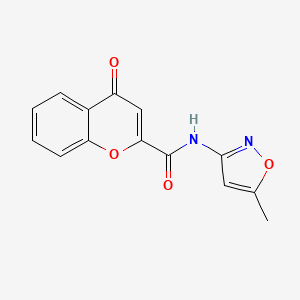
5-chloro-2-(piperidin-3-yloxy)pyridine 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride, also known as 5-chloro-2-piperidin-3-yloxypyridine dihydrochloride, is a chemical compound with the molecular formula C10H15Cl3N2O and a molecular weight of 285.59 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride is 1S/C10H13ClN2O.2ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;;/h3-4,6,9,12H,1-2,5,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride are not mentioned in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride is an off-white solid . and is typically stored at room temperature . The compound’s InChI key is AQHAZPFQJYJDNP-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Studies on compounds structurally related to "5-chloro-2-(piperidin-3-yloxy)pyridine 2HCl" focus on understanding molecular conformation and hydrogen bonding patterns. For example, the analysis of the crystal structure of a tricyclic antihistamine reveals the absence of strong hydrogen bonds despite the presence of a good hydrogen-bond donor, highlighting the unique structural characteristics of such compounds (Bhatt & Desiraju, 2006).
Synthetic Methodologies
Research on synthetic methodologies for piperidine and pyridine derivatives showcases the development of novel approaches for constructing complex molecules. For instance, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine emphasizes the importance of these structures in medicinal chemistry and proposes an efficient route for their preparation (Smaliy et al., 2011).
Corrosion Inhibition
Piperidine derivatives have been explored for their corrosion inhibition properties on metal surfaces, demonstrating the multifaceted applications of these compounds beyond pharmaceuticals. Quantum chemical and molecular dynamic simulation studies provide insights into the inhibition efficiencies of piperidine derivatives, highlighting their potential in protecting metals from corrosion (Kaya et al., 2016).
Ligand Design for Receptor Antagonism
The design and synthesis of heterocyclic compounds involving piperidine motifs for receptor antagonism reveal the significance of these structures in developing pharmacologically active agents. For example, the identification and modification of ligands at the human dopamine D4 receptor underline the critical role of piperidine derivatives in medicinal chemistry (Rowley et al., 1997).
Safety And Hazards
The safety information for 5-chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Zukünftige Richtungen
Given the importance of piperidine derivatives in drug design, future research could focus on developing new synthesis methods for compounds like 5-chloro-2-(piperidin-3-yloxy)pyridine dihydrochloride. Additionally, more studies could be conducted to explore the biological activity and potential pharmacological applications of this compound .
Eigenschaften
IUPAC Name |
5-chloro-2-piperidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;;/h3-4,6,9,12H,1-2,5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHAZPFQJYJDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(piperidin-3-yloxy)pyridine 2HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2993073.png)

![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)
![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)


![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)



